molecular formula C16H9Cl2N3O4 B10879828 2-cyano-3-(2,6-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

2-cyano-3-(2,6-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B10879828
M. Wt: 378.2 g/mol
InChI Key: VOXPSGYPELTTJQ-RMKNXTFCSA-N
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Description

2-CYANO-3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE is a complex organic compound with the molecular formula C23H15Cl2N3O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzaldehyde with malononitrile to form 2-cyano-3-(2,6-dichlorophenyl)acrylonitrile. This intermediate is then reacted with 2-hydroxy-4-nitroaniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-CYANO-3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-CYANO-3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of cyano and nitro groups allows it to participate in redox reactions, affecting cellular pathways and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-CYANO-3-(2,6-DICHLOROPHENYL)ACRYLAMIDE: Lacks the hydroxy and nitrophenyl groups, resulting in different chemical properties and applications.

    3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE: Lacks the cyano group, affecting its reactivity and biological activity.

Uniqueness

2-CYANO-3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE is unique due to the combination of cyano, dichlorophenyl, hydroxy, and nitrophenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H9Cl2N3O4

Molecular Weight

378.2 g/mol

IUPAC Name

(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C16H9Cl2N3O4/c17-12-2-1-3-13(18)11(12)6-9(8-19)16(23)20-14-5-4-10(21(24)25)7-15(14)22/h1-7,22H,(H,20,23)/b9-6+

InChI Key

VOXPSGYPELTTJQ-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl

Origin of Product

United States

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